N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with a carboxamide substituent at position 3 and a phenyl group at position 6. The 2-methylpropyl (isobutyl) group on the carboxamide moiety introduces steric bulk and lipophilicity, which may influence solubility and receptor binding.
Properties
IUPAC Name |
N-(2-methylpropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11(2)10-17-14(22)13-15(23)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHOEUOMRGVEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at the Carboxamide Position
The carboxamide side chain is critical for modulating physicochemical and biological properties. Key analogues include:
*Calculated based on molecular formula C₁₇H₁₅N₅O₃.
Key Observations :
- Lipophilicity : The 2-methylpropyl group in the target compound increases lipophilicity compared to analogues with ether (3-isopropoxypropyl) or morpholine groups, which may reduce membrane permeability but improve protein binding .
- Solubility : Polar substituents like morpholine or imidazole enhance aqueous solubility, critical for pharmacokinetics .
Variations at the Phenyl Group (Position 8)
The phenyl ring at position 8 can be modified to tune electronic and steric properties:
Key Observations :
Core Scaffold Comparison
The imidazo[2,1-c][1,2,4]triazine core distinguishes these compounds from related heterocycles:
- Imidazo[1,2-a]pyridines : Broader aromatic systems with differing electronic profiles and binding modes .
Biological Activity
N-(2-methylpropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features an imidazo[2,1-c][1,2,4]triazine core structure, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 296.36 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O |
| Molecular Weight | 296.36 g/mol |
| Core Structure | Imidazo[2,1-c][1,2,4]triazine |
| Functional Groups | Carboxamide |
The mechanism of action involves interactions with specific biological targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity and leading to therapeutic effects. Studies have suggested that it may exhibit anti-inflammatory and anticancer properties through modulation of cellular pathways.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity against various cell lines. For instance:
- Study Findings : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cells including Mia PaCa-2 and PANC-1 with IC50 values in the low micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It showed promising results against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|
| Anticancer | Mia PaCa-2 | Low micromolar range |
| PANC-1 | Low micromolar range | |
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Significant inhibition |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on various human tumor cell lines. The results indicated a dose-dependent inhibition of cell growth with a notable increase in apoptosis markers.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties where disk diffusion methods were employed to assess the effectiveness against pathogenic bacteria. The compound exhibited clear zones of inhibition comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
